molecular formula C13H11N3O2S B2985938 1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 923919-56-6

1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2985938
CAS No.: 923919-56-6
M. Wt: 273.31
InChI Key: AWKKEYUBBIRCFI-UHFFFAOYSA-N
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Description

1-Ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound belonging to the pyrazolopyridine family This compound features a pyrazolo[3,4-b]pyridine core substituted with an ethyl group at the 1-position, a thiophene ring at the 6-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors, such as 1-ethyl-6-thien-2-yl-1H-pyrazol-4-amine, with carboxylic acid derivatives under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution reactions often require nucleophiles such as alkyl halides or amines, with suitable solvents and temperatures to facilitate the reaction.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Alcohols, amines, and other reduced forms.

  • Substitution: Derivatives with various substituents on the pyrazolopyridine core.

Scientific Research Applications

1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

  • Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact mechanisms can vary depending on the specific application and context.

Comparison with Similar Compounds

1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is part of a broader class of pyrazolopyridine derivatives, which include compounds such as 1H-pyrazolo[3,4-b]pyridine, 5-amino-1H-pyrazolo[4,3-b]pyridine, and 5-bromo-1H-pyrazolo[3,4-b]pyridine[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo3,4- b ...

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Properties

IUPAC Name

1-ethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-2-16-12-9(7-14-16)8(13(17)18)6-10(15-12)11-4-3-5-19-11/h3-7H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKKEYUBBIRCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923919-56-6
Record name 1-ethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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